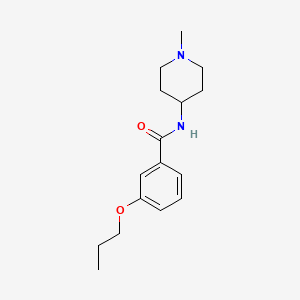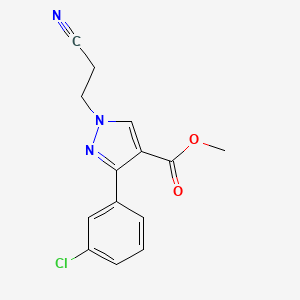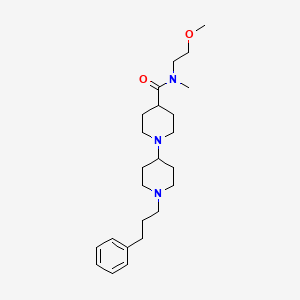
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective dopamine D3 receptor agonist, which means it has the ability to bind to and activate dopamine D3 receptors in the brain.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. This suggests that this compound may have potential as a therapeutic agent for cocaine addiction in humans.
Another area of research where this compound shows promise is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. This compound has been shown to stimulate dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide is related to its ability to bind to and activate dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and the activation of dopamine D3 receptors has been shown to reduce the rewarding effects of drugs of abuse such as cocaine. This compound also has some affinity for dopamine D2 receptors, but its selectivity for dopamine D3 receptors is what makes it a promising therapeutic agent for drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction, suggesting that it may have potential as a therapeutic agent for drug addiction in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is a selective dopamine D3 receptor agonist, which means it has a specific target in the brain. This can make it easier to study the effects of dopamine D3 receptor activation on behavior and physiology. However, one limitation of using this compound in lab experiments is that it is not very water-soluble, which can make it difficult to administer to animals or humans.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-4-piperidinyl)-3-propoxybenzamide. One area of research that is currently being explored is the potential use of this compound in the treatment of other types of drug addiction, such as opioid addiction. Another area of research is the development of more water-soluble forms of this compound that can be administered more easily to animals or humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in humans.
Synthesemethoden
The synthesis of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate is then reacted with 1-methyl-4-piperidinol to form the corresponding amide, which is subsequently reduced to this compound using a reducing agent such as lithium aluminum hydride. The final product is obtained as a white crystalline powder with a melting point of 115-117°C.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-11-20-15-6-4-5-13(12-15)16(19)17-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQNKIPQAKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
